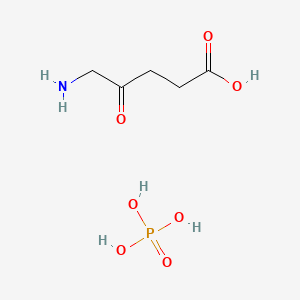
Aminolevulinic acid phosphate
Cat. No. B1664888
Key on ui cas rn:
868074-65-1
M. Wt: 229.13 g/mol
InChI Key: XWNWBYZHOAIHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08471061B2
Procedure details


A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo). The ion exchange resin was used after converting it from sodium ion type to hydrogen ion type through hydrochloric acid treatment. Next, 20.00 g (119 mmol) of 5-aminolevulinic acid hydrochloride was dissolved in 1000 ml of ion exchange water and passed through said column, and then 1000 ml of ion exchange water was passed through the same. Next, 1 N aqueous ammonia was slowly passed through the same to collect 346 ml of yellow eluate. The thus collected eluate was added to 16 ml of 85% phosphoric acid (H3PO4 238 mmol) and concentrated using an evaporator. To the concentrated liquid, 400 ml of acetone was added, followed by vigorously stirring with a stirrer and then allowed to stand at 4° C. for 16 hours. The thus precipitated solid was recovered by suction filtration and washed with 500 ml of acetone. The thus obtained solid was dried under reduced pressure for 12 hours to obtain 23.04 g (101 mmol) of the substance of interest. Its physical property data are shown below.
[Compound]
Name
sodium ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
hydrogen ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
ion
Quantity
1000 mL
Type
solvent
Reaction Step Five


[Compound]
Name
ion
Quantity
1000 mL
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].N.[P:13](=[O:17])([OH:16])([OH:15])[OH:14]>O>[P:13]([OH:17])([OH:16])([OH:15])=[O:14].[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2,6.7|
|
Inputs


Step One
[Compound]
|
Name
|
sodium ion
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
hydrogen ion
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
[Compound]
|
Name
|
ion
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
[Compound]
|
Name
|
ion
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Eight
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by vigorously stirring with a stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect 346 ml of yellow eluate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the concentrated liquid, 400 ml of acetone was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The thus precipitated solid was recovered by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thus obtained solid was dried under reduced pressure for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 23.04 g (101 mmol) of the substance of interest
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(=O)(O)(O)O.NCC(CCC(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
